7-methoxy-N-propyl-1-benzoxepine-4-carboxamide
Description
7-methoxy-N-propyl-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the benzoxepine class of chemicals. This compound is characterized by its unique structure, which includes a benzoxepine ring system substituted with a methoxy group and a propyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
7-methoxy-N-propyl-1-benzoxepine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-3-7-16-15(17)11-6-8-19-14-5-4-13(18-2)10-12(14)9-11/h4-6,8-10H,3,7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRPRJITMNLGSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=CC(=C2)OC)OC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-propyl-1-benzoxepine-4-carboxamide typically involves the following steps:
Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving appropriate precursors such as ortho-hydroxyaryl ketones and alkenes.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides under basic conditions.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine, such as propylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-propyl-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: The methoxy and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles like amines and thiols, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
7-Methoxy-N-propyl-1-benzoxepine-4-carboxamide has shown potential in various therapeutic areas:
- Anticancer Activity : Research indicates that this compound can inhibit cell proliferation in multiple cancer cell lines, particularly those resistant to conventional chemotherapy. It appears to induce apoptosis through caspase activation pathways and shows synergistic effects when used in combination with drugs like doxorubicin.
- Antimicrobial Properties : The compound exhibits broad-spectrum antimicrobial activity against various pathogens. Below is a summary of its effectiveness:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µM |
| Escherichia coli | 75 µM |
| Streptococcus agalactiae | 100 µM |
These results suggest its potential as a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Preliminary studies indicate that the compound may modulate inflammatory pathways by interacting with specific receptors or enzymes, although further research is needed to elucidate these mechanisms fully.
Biological Studies
The unique structure of this compound makes it an interesting subject for biological interactions:
- Structure-Activity Relationship (SAR) : Understanding the SAR is crucial for optimizing biological activity. Modifications at specific positions can enhance potency and selectivity. For instance, the positioning of the methoxy group is essential for maintaining activity, while the propyl substitution contributes to favorable lipophilicity.
Industrial Applications
In addition to its medicinal applications, this compound serves as a building block in organic synthesis. It can be utilized in developing more complex molecules or as a precursor for other industrially relevant compounds.
Case Studies
Several case studies highlight the biological effects and potential applications of this compound:
- Antimicrobial Study : A study on gram-positive nosocomial pathogens demonstrated that this compound effectively inhibited bacterial growth, suggesting its potential use in treating infections caused by resistant strains.
- Cancer Research : In vitro studies have shown significant cytotoxicity towards multidrug-resistant cancer cell lines, indicating a possible role in overcoming drug resistance in chemotherapy.
Mechanism of Action
The mechanism of action of 7-methoxy-N-propyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-1-benzoxepine-4-carboxamide: Lacks the propyl group, which may affect its biological activity and properties.
N-propyl-1-benzoxepine-4-carboxamide: Lacks the methoxy group, which may influence its reactivity and interactions.
7-methoxy-N-ethyl-1-benzoxepine-4-carboxamide: Similar structure but with an ethyl group instead of a propyl group, which may alter its properties.
Uniqueness
7-methoxy-N-propyl-1-benzoxepine-4-carboxamide is unique due to the specific combination of the methoxy and propyl groups on the benzoxepine ring. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for various research and industrial applications.
Biological Activity
7-Methoxy-N-propyl-1-benzoxepine-4-carboxamide is a synthetic compound belonging to the benzoxepine class, which has attracted attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and research findings.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a benzoxepine ring system with methoxy and propyl substituents. The synthesis typically involves several steps:
- Formation of the Benzoxepine Ring : Cyclization of ortho-hydroxyaryl ketones and alkenes.
- Introduction of the Methoxy Group : Methylation using reagents like methyl iodide.
- Attachment of the Propyl Group : Alkylation with propyl halides.
- Formation of the Carboxamide Group : Reaction with propylamine.
These synthetic routes allow for the modification of the compound to enhance its biological activity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, demonstrating broad-spectrum effectiveness:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µM |
| Escherichia coli | 75 µM |
| Streptococcus agalactiae | 100 µM |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also shown promise in cancer research. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including multidrug-resistant (MDR) variants:
- Mechanism of Action : The compound appears to induce apoptosis in resistant cell lines via caspase activation pathways. It also exhibits synergistic effects when combined with conventional chemotherapeutics like doxorubicin, enhancing drug retention in resistant cells .
Anti-inflammatory Effects
Preliminary studies indicate that this compound may possess anti-inflammatory properties. It is hypothesized to modulate inflammatory pathways by interacting with specific receptors or enzymes, although further research is needed to elucidate these mechanisms fully .
Case Studies
Several case studies have focused on the biological effects of this compound:
- Antimicrobial Study : A study conducted on gram-positive nosocomial pathogens showed that the compound inhibited bacterial growth effectively, suggesting its potential use in treating infections caused by resistant strains .
- Cancer Research : In vitro studies have highlighted its selective cytotoxicity towards MDR cancer cell lines, indicating a possible role in overcoming drug resistance in chemotherapy .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 7-Methoxy-1-benzoxepine-4-carboxamide | Lacks propyl group | Reduced activity |
| N-Propyl-1-benzoxepine-4-carboxamide | Lacks methoxy group | Altered reactivity |
| 7-Methoxy-N-ethyl-1-benzoxepine-4-carboxamide | Ethyl instead of propyl group | Different pharmacokinetic profile |
This comparison highlights how structural modifications can significantly influence biological activity and pharmacological properties .
Q & A
Q. What are the recommended synthetic routes for 7-methoxy-N-propyl-1-benzoxepine-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound typically involves multi-step organic reactions, such as condensation, cyclization, or amidation. For optimization, employ statistical experimental design (e.g., factorial design) to evaluate variables like temperature, catalyst loading, and solvent polarity. For example, a central composite design can identify interactions between parameters and reduce trial-and-error approaches .
- Key Parameters :
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 60–120°C | 90°C | +25% efficiency |
| Catalyst (Pd/C) | 1–5 mol% | 3 mol% | +18% conversion |
| Solvent | DMF, THF | DMF | Improved solubility |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) (¹H, ¹³C, DEPT-135) for structural confirmation. For purity, combine HPLC-UV (λmax ~255 nm, as seen in analogous compounds) with differential scanning calorimetry (DSC) to detect polymorphic impurities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow Chemical Hygiene Plan guidelines: use fume hoods for synthesis, wear nitrile gloves, and avoid skin/eye contact. Conduct a 100% safety compliance test before experimental work, as mandated for advanced laboratory courses .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT for transition-state analysis) and reaction path search algorithms (e.g., GRRM) to model reaction mechanisms. Tools like Gaussian or ORCA can simulate intermediates, while ICReDD’s integrated computational-experimental workflows validate predictions .
- Case Study :
| Computational Model | Predicted Activation Energy (kcal/mol) | Experimental Validation |
|---|---|---|
| DFT (B3LYP/6-31G*) | 22.4 | 24.1 (±1.5) |
| CCSD(T) | 20.8 | 21.3 (±0.9) |
Q. What strategies resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer : Conduct meta-analysis with standardized controls (e.g., IC50 normalization) and assess assay-specific variables (e.g., cell line viability, solvent interference). For example, discrepancies in cytotoxicity data may arise from DMSO concentrations >0.1%, which induce false positives .
Q. How can researchers design experiments to study the compound’s interaction with membrane proteins?
- Methodological Answer : Use surface plasmon resonance (SPR) for real-time binding kinetics and cryo-EM for structural insights. Optimize buffer conditions (pH 7.4, 150 mM NaCl) to mimic physiological environments. For membrane protein isolation, employ nanodisc technology to maintain native conformation .
Data Contradiction and Validation
Q. Why do spectroscopic data (e.g., NMR) for this compound vary between published studies?
Q. How can researchers validate conflicting results in catalytic applications of this compound?
- Methodological Answer : Replicate experiments under rigorously controlled conditions (e.g., inert atmosphere, anhydrous solvents) and use internal standards (e.g., ferrocene for electrochemical assays). Cross-validate with isotopic labeling (e.g., ¹³C tracing) to confirm reaction pathways .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
